molecular formula C9H12ClNO3S B8764663 Benzenesulfonamide, 4-chloro-N-(2-hydroxyethyl)-N-methyl- CAS No. 55281-23-7

Benzenesulfonamide, 4-chloro-N-(2-hydroxyethyl)-N-methyl-

Cat. No.: B8764663
CAS No.: 55281-23-7
M. Wt: 249.72 g/mol
InChI Key: UTTIOMLIJLVTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-chloro-N-(2-hydroxyethyl)-N-methyl- is a useful research compound. Its molecular formula is C9H12ClNO3S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonamide, 4-chloro-N-(2-hydroxyethyl)-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-chloro-N-(2-hydroxyethyl)-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

55281-23-7

Molecular Formula

C9H12ClNO3S

Molecular Weight

249.72 g/mol

IUPAC Name

4-chloro-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H12ClNO3S/c1-11(6-7-12)15(13,14)9-4-2-8(10)3-5-9/h2-5,12H,6-7H2,1H3

InChI Key

UTTIOMLIJLVTII-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 20 parts of tetrahydrofuran is added 3.9 parts of N-methyl-ethanolamine. To this solution, 10 parts of tetrahydrofuran containing 5 parts of p-chlorobenzenesulfonyl chloride is added with stirring. After completion of the addition, the resultant mixture is stirred as it is for a while, and then heated for about 1 hour on a water bath at 50° C. to terminate the reaction. Then, the salt is removed by filtration, and the filtrate is freed from the solvent, whereby an oily substance is obtained. This oily substance is subjected to distillation under reduced pressure to obtain 4.2 parts of a distillate, b.p. 180° C./0.5 mmHg.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.